3-ethoxy-N-phenethylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-11-9-13(15)14-10-8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBHPXOVPXIOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Process Development for 3 Ethoxy N Phenethylpropanamide
Established Retrosynthetic Strategies and Forward Synthesis Routes
The core of synthesizing 3-ethoxy-N-phenethylpropanamide lies in the formation of the amide bond. Consequently, a primary retrosynthetic disconnection occurs at the amide linkage, breaking the molecule into two key synthons: a 3-ethoxypropanoyl cation equivalent and a phenethylaminyl anion equivalent. These correspond to the practical starting materials, 3-ethoxypropanoic acid and phenethylamine (B48288), respectively.
Figure 1: Retrosynthetic Analysis of this compound
The forward synthesis, therefore, primarily involves the coupling of 3-ethoxypropanoic acid and phenethylamine. The 3-ethoxypropanoic acid precursor can be synthesized through methods such as the hydrolysis of 3-ethoxypropionitrile.
Comparative Analysis of Known Synthetic Protocols
The direct amidation of a carboxylic acid with an amine to form a stable amide bond typically requires the activation of the carboxylic acid. mdpi.com Several standard coupling agents can be employed for this transformation, each with its own set of advantages and disadvantages regarding yield, reaction conditions, and byproducts. A comparative analysis of common protocols for the synthesis of this compound from 3-ethoxypropanoic acid and phenethylamine is presented below.
| Coupling Reagent/Method | Activating Agent | Typical Solvent | Temperature | Reported Yield Range (for similar amides) | Atom Economy Considerations |
| Carbodiimide Coupling | DCC (N,N'-Dicyclohexylcarbodiimide) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Room Temperature | 50-95% ajchem-a.com | Low; produces dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Room Temperature | 60-95% mdpi.com | Moderate; produces a water-soluble urea (B33335) byproduct, simplifying purification. | |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane (DCM), Toluene | 0 °C to Reflux | 70-98% | Low; generates stoichiometric amounts of HCl and SO₂ or CO/CO₂. Requires an additional step. |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | N,N-Dimethylformamide (DMF), Acetonitrile (B52724) | Room Temperature | 80-95% | Low; generates carcinogenic HMPA as a byproduct. |
| Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | N,N-Dimethylformamide (DMF) | Room Temperature | 85-98% | Low; high cost and generates significant waste. |
This table presents generalized data for amide synthesis; specific yields for this compound may vary.
Optimization of Reaction Conditions: Temperature, Solvents, Catalysts, Reagents
The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the use of hazardous materials.
Temperature: Most standard amide coupling reactions are conducted at room temperature to prevent side reactions and racemization if chiral centers are present. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the coupling agents or the product. For the reaction between 3-ethoxypropanoic acid and phenethylamine, maintaining the temperature between 0 °C (during the addition of reagents) and room temperature is generally optimal.
Solvents: The choice of solvent is critical and depends on the solubility of the reactants and reagents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. mdpi.comajchem-a.com DMF is particularly effective at dissolving a wide range of reactants but can be difficult to remove during workup. DCM is a good choice for many coupling reactions due to its volatility, which simplifies product isolation.
Catalysts and Reagents: In carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used. HOBt can suppress side reactions and reduce the risk of racemization, while DMAP acts as a highly effective acylation catalyst. The selection of the coupling reagent itself is a major point of optimization, balancing cost, reactivity, and the ease of byproduct removal. For instance, using EDC over DCC is often preferred on a larger scale due to the water solubility of its urea byproduct, which facilitates purification. mdpi.com
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically favorable but kinetically slow under neutral conditions. The high activation energy barrier for the direct reaction necessitates the use of coupling agents or the conversion of the carboxylic acid to a more reactive species.
When scaling up the synthesis of this compound for research purposes, several factors must be considered:
Reagent Choice and Cost: For larger quantities, the cost of reagents becomes a significant factor. Less expensive coupling agents or a two-step process via an acid chloride might be more economical than using expensive uronium or phosphonium salt reagents.
Workup and Purification: The ease of purification is crucial. Methods that generate water-soluble byproducts (e.g., using EDC) are often preferred over those that produce difficult-to-remove precipitates like DCU (from DCC). ajchem-a.com Crystallization is a preferred method for final purification on a larger scale as it is generally more efficient and cost-effective than chromatography.
Thermal Management: Amide coupling reactions can be exothermic. On a larger scale, efficient heat dissipation is necessary to maintain the optimal reaction temperature and prevent runaway reactions or the formation of impurities.
Atom Economy and Waste Management: The principles of green chemistry encourage the selection of synthetic routes with high atom economy and minimal waste generation. While many common amidation procedures have poor atom economy, considering these factors is important for sustainable chemical synthesis.
Development of Novel and Efficient Synthetic Pathways
The field of organic synthesis is continually evolving, with new methods being developed to improve the efficiency and environmental footprint of common transformations like amide bond formation.
Exploration of Unconventional Synthetic Reagents and Methodologies
While traditional coupling reagents are reliable, research into alternative synthetic strategies for amides is an active area. For the synthesis of this compound, several novel methodologies could be explored:
Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for amidation offers a green alternative to chemical methods. These reactions are often highly selective and occur under mild conditions, though they may require longer reaction times and specific solvent systems.
Photocatalysis and Electrosynthesis: Recent advances have demonstrated the use of light or electricity to mediate amide bond formation. These methods can often proceed under very mild conditions and may offer unique reactivity profiles, but they are still in the early stages of development for widespread application.
Boron-Based Reagents: Boronic acid derivatives have been developed as catalysts for direct amidation reactions that proceed under mild conditions and often with high yields. These reagents can offer an alternative to traditional coupling agents with different reactivity and selectivity.
These emerging technologies hold the potential to provide more sustainable and efficient routes to this compound and other valuable amide compounds in the future.
Green Chemistry Principles and Sustainable Synthesis Strategies
The application of green chemistry is crucial in modern chemical process development to reduce environmental impact and enhance efficiency. A plausible and direct synthetic route to this compound is the amidation reaction between 3-ethoxypropanoic acid and phenethylamine. Green principles can be integrated into this process in several ways.
Solvent-Free Reactions and Renewable Feedstocks
A key green strategy is the use of feedstocks derived from renewable resources. The precursors for this compound can potentially be sourced sustainably.
Ethanol , required for the ethoxy group, is widely produced via fermentation of biomass (bio-ethanol), making it a renewable feedstock.
Phenethylamine can be synthesized from the essential amino acid L-phenylalanine through enzymatic decarboxylation, offering a potential bio-catalytic route from a renewable source.
Furthermore, conducting the synthesis under solvent-free conditions presents a significant green advantage by eliminating solvent waste, which is a major contributor to the environmental footprint of chemical processes. The direct amidation of 3-ethoxypropanoic acid and phenethylamine could potentially be achieved by heating the neat reactants, possibly with a catalyst, or by using mechanochemical methods like ball milling. These techniques often lead to higher reaction rates, reduced energy consumption, and simpler product isolation.
Waste Minimization and Byproduct Management
The primary goal of waste minimization is to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. The direct amidation reaction is highly atom-economical, with the only theoretical byproduct being water.
Table 1: Atom Economy of the Synthesis of this compound
| Reactant A (3-ethoxypropanoic acid) | Reactant B (Phenethylamine) | Product (this compound) | Byproduct (Water) | Theoretical Atom Economy |
| C₅H₁₀O₃ (118.13 g/mol ) | C₈H₁₁N (121.18 g/mol ) | C₁₃H₁₉NO₂ (221.30 g/mol ) | H₂O (18.02 g/mol ) | 92.4% |
To avoid the use of stoichiometric coupling agents (e.g., carbodiimides), which generate significant urea-based waste, catalytic methods are preferred. Heterogeneous acid catalysts or enzymes like lipases could be employed to facilitate the amidation. These catalysts can often be recovered and recycled, further minimizing waste and reducing process costs. Effective management of the water byproduct, for instance by continuous removal to drive the reaction equilibrium, is also a key consideration in process design.
Impurity Profiling and Purity Assessment in Synthetic Preparations
A critical aspect of any synthetic process is the identification and control of impurities to ensure the final product meets the required quality standards.
Identification and Characterization of Synthetic Byproducts and Degradants
In the proposed synthesis of this compound, several potential impurities could arise from unreacted starting materials, side reactions, or subsequent degradation. The primary impurities would likely be the starting materials themselves if the reaction does not proceed to completion. The amide bond is also susceptible to hydrolysis under strong acidic or basic conditions, which could lead to degradation of the product back to its precursors during workup or storage.
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin |
| Phenethylamine | C₈H₁₁N | 121.18 | Unreacted starting material |
| 3-Ethoxypropanoic acid | C₅H₁₀O₃ | 118.13 | Unreacted starting material |
| 3-Ethoxypropanoic anhydride | C₁₀H₁₈O₅ | 218.24 | Side reaction (self-condensation of the acid) |
These impurities would need to be characterized using standard analytical techniques such as Mass Spectrometry (MS) for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures.
Methodologies for Purity Enhancement and Chromatographic Purification
Achieving high purity of this compound would likely involve a multi-step purification strategy following the initial synthesis.
An initial workup could involve a liquid-liquid extraction. Washing the crude product solution with a dilute aqueous base (e.g., sodium bicarbonate solution) would remove any unreacted 3-ethoxypropanoic acid, while a subsequent wash with dilute aqueous acid (e.g., hydrochloric acid) would remove unreacted phenethylamine.
For further purification, chromatography is the most powerful and versatile technique.
Flash Column Chromatography: This is a standard and efficient method for purifying multi-gram quantities of organic compounds. The crude product would be loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane. The different components will travel through the column at different rates depending on their polarity, allowing for their separation.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest possible purity (>99.5%), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the desired compound. A reverse-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water would likely be effective for separating the nonpolar product from any residual polar impurities.
Recrystallization: If this compound is a solid at room temperature, recrystallization from a suitable solvent system could be an effective final purification step to remove minor impurities and obtain a crystalline product.
The choice of method depends on the scale of the synthesis and the required final purity.
Table 3: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on acidity/basicity/solubility. | Fast, inexpensive, good for removing ionic impurities. | Limited separation power for impurities with similar properties to the product. |
| Flash Column Chromatography | Adsorption chromatography based on polarity. | Good for large quantities (grams), relatively inexpensive. | Consumes significant amounts of solvent; resolution is lower than HPLC. |
| Preparative HPLC | High-resolution adsorption/partition chromatography. | Highest purity achievable, excellent separation power. | Expensive, time-consuming, limited to smaller quantities (mg to g). |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Can provide very high purity for crystalline solids, cost-effective. | Product must be a solid; some product loss is inevitable. |
No Publicly Available Research on the Molecular Mechanisms of this compound
Despite a comprehensive search of available scientific literature, no studies detailing the molecular mechanisms of action or specific biological targets of the chemical compound This compound have been identified. As a result, the requested article on its receptor binding, enzyme kinetics, ion channel modulation, protein-protein interactions, and gene expression profiling cannot be generated at this time.
The exploration for data on this specific compound across various scientific databases and research publications yielded no relevant results. Scientific understanding of a compound's interaction with biological systems is built upon rigorous experimental investigation. This process typically involves a series of detailed studies to identify and validate its molecular targets and to elucidate the subsequent cellular responses.
For a compound like this compound, this would involve:
Receptor Binding and Functional Assays: These studies would determine if the compound binds to and activates or inhibits specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. nih.govscienceopen.com This is a fundamental step in understanding how a compound might influence cellular signaling. scienceopen.comnih.gov
Enzyme Kinetics and Inhibition/Activation Studies: Researchers would investigate whether this compound can alter the activity of enzymes like phosphatases, kinases, or proteases. This would reveal its potential to interfere with or enhance critical cellular metabolic and signaling pathways.
Ion Channel Modulation: Experiments would be necessary to ascertain if the compound affects the function of ion channels, which are crucial for neuronal activity and other physiological processes. nih.gov
Protein-Protein Interaction (PPI) Modulating Effects: Studies would be required to see if this compound can disrupt or stabilize interactions between proteins, a mechanism increasingly recognized for its therapeutic potential. nih.govnih.gov
Gene Expression Profiling: Transcriptomics analyses would be needed to understand how exposure to the compound alters the expression of genes, providing a broad overview of the cellular pathways it affects.
Without such foundational research, any discussion of the molecular mechanisms of this compound would be purely speculative and lack the scientific accuracy and detailed findings required for the requested article. The absence of published data indicates that this compound may not have been the subject of significant biological investigation, or the results of any such research have not been made publicly available.
Molecular Mechanisms of Action and Target Interaction Studies
Elucidation of Downstream Signaling Pathways and Cellular Responses
Proteomic Analysis (Phosphoproteomics, Metabolomics) for Pathway Mapping
Currently, there is a notable absence of publicly available research focused on the proteomic, phosphoproteomic, or metabolomic analysis of 3-ethoxy-N-phenethylpropanamide. Consequently, the specific downstream signaling pathways and broader metabolic consequences of cellular exposure to this compound have not been elucidated through these high-throughput methodologies. Such studies would be invaluable in constructing a comprehensive map of the molecular pathways modulated by this compound, identifying key protein phosphorylations, and understanding its impact on the cellular metabolome.
Spatiotemporal Analysis of Intracellular Events
Detailed spatiotemporal analysis of the intracellular events following interaction with this compound is not documented in the current scientific literature. Techniques such as live-cell imaging with fluorescently tagged ligands or biosensors would be required to visualize and quantify the dynamic and localized signaling events initiated by this compound within specific cellular compartments. This type of analysis is crucial for a complete understanding of its mechanism of action, from receptor engagement to downstream effector activation.
Structure-Activity Relationship (SAR) Studies for Molecular Efficacy and Selectivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the efficacy and selectivity of a lead compound. For the N-phenethylpropanamide scaffold, to which this compound belongs, SAR studies involve systematic modifications of its core components: the ethoxy group, the N-phenethyl moiety, and the propanamide core.
Design and Synthesis of Analogues with Targeted Structural Modifications
The synthesis of analogues is a key step in exploring the chemical space around a parent molecule. For compounds structurally related to this compound, this involves established synthetic routes. For instance, the synthesis of N-benzyl phenethylamine (B48288) analogues can be achieved through the reaction of a phenethylamine hydrochloride with an appropriate aldehyde, followed by reduction of the resulting imine. researchgate.net Similarly, N-substituted phenyldihydropyrazolones have been synthesized by introducing various substituents onto the pyrazolone (B3327878) nitrogen, either directly or via a linker. frontiersin.org The synthesis of various N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides has also been reported, highlighting methods to create diverse derivatives. researchgate.net
The potency and selectivity of N-phenethylpropanamide analogues are highly dependent on the nature and position of substituents. In studies of N-benzyl phenethylamines, for example, substituents on the N-benzyl group significantly influence binding affinity and functional activity at serotonin (B10506) receptors. nih.gov For instance, N-(2-hydroxybenzyl) substituted compounds generally exhibit high functional potency at the 5-HT2A receptor. nih.gov The size of substituents can also play a critical role; in some phenethylamine series, increasing the size of a substituent at the 4-position leads to a decrease in functional activity. nih.gov
The following table illustrates the effect of varying substituents on the binding affinity and functional potency of a series of N-benzyl phenethylamine analogues at the 5-HT2A receptor.
| Compound | N-Benzyl Substituent | 4-Position Substituent | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) |
| 1b | 2-Hydroxybenzyl | H | 0.83 | 0.074 |
| 5b | 2-Hydroxybenzyl | CF3 | 0.45 | 0.29 |
| 6b | 2-Hydroxybenzyl | CN | 0.29 | 1.1 |
| 1d | 2,3-Methylenedioxybenzyl | H | 1.9 | 0.81 |
| 5d | 2,3-Methylenedioxybenzyl | CF3 | 0.42 | 1.3 |
| 6d | 2,3-Methylenedioxybenzyl | CN | 6.5 | 18 |
Data sourced from a study on N-benzyl phenethylamines as 5-HT2A/2C agonists. nih.gov
Development of Pharmacophore Models
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. dergipark.org.trnih.gov These models are developed based on the structures of known active ligands and are used to guide the design of new compounds and for virtual screening of compound libraries. dergipark.org.trdovepress.com For classes of compounds like fentanyl derivatives, pharmacophore models have been developed that typically include features such as hydrophobic regions, a positive ionizable region, and hydrogen bond acceptor sites. researchgate.net The development of a pharmacophore model for this compound and its analogues would involve identifying the key chemical features responsible for their biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov This model would then serve as a template for designing new molecules with potentially improved efficacy and selectivity. nih.gov
Research on Ligand and Lipophilic Efficiency in SAR of this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed research findings, including specific data on the ligand efficiency (LE) and lipophilic efficiency (LipE) for the chemical compound this compound within the context of Structure-Activity Relationship (SAR) exploration, are not publicly available. Consequently, the generation of an article with the requested specific data tables and in-depth analysis for this particular molecule is not possible at this time.
Ligand efficiency and lipophilic efficiency are crucial metrics in modern drug discovery, used to assess the quality of compounds and guide their optimization. Ligand efficiency relates the binding affinity of a molecule to its size (usually the number of non-hydrogen atoms), while lipophilic efficiency connects potency to the compound's lipophilicity (logP or logD). These parameters help medicinal chemists to design potent and drug-like candidates with favorable pharmacokinetic and safety profiles.
While general principles of LE and LipE are well-established, their application and the resulting data are specific to the compound series and the biological target under investigation. The absence of published SAR studies for this compound that include these efficiency metrics prevents a detailed discussion and the creation of the requested data tables for this specific chemical entity.
Further research and publication in the field of medicinal chemistry focusing on N-phenethylpropanamide analogs may, in the future, provide the necessary data to perform such an analysis.
Preclinical Pharmacological Investigations: Mechanistic Insights in Biological Systems
Cellular Mechanistic Studies with 3-ethoxy-N-phenethylpropanamide
Modulation of Specific Cellular Functions (e.g., migration, differentiation):Information on how this compound might modulate cellular functions such as migration or differentiation is not available in the public domain.
Based on a comprehensive search of scientific literature and databases, there is no publicly available information regarding preclinical pharmacological investigations of the chemical compound This compound .
Therefore, it is not possible to provide an article on the requested topics of in vivo mechanistic proof-of-concept studies, development of animal models, pharmacodynamic biomarker identification, or ex vivo and post-mortem analysis for this specific compound.
Preclinical Pharmacokinetics and Metabolism Adme Research
In Vitro Metabolic Stability and Metabolite Identification Research
No information regarding the in vitro metabolic stability or the identification of metabolites for 3-ethoxy-N-phenethylpropanamide is available in the public domain.
Hepatic Microsomal and Hepatocyte Stability Assays
There are no published studies detailing the stability of this compound when incubated with hepatic microsomes or hepatocytes from any species. Such assays are crucial in early drug discovery to predict the extent of first-pass metabolism in the liver.
Characterization of Metabolites by High-Resolution Mass Spectrometry and NMR
No metabolites of this compound have been characterized using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy according to available literature. These techniques are instrumental in elucidating the chemical structures of metabolic products. nih.govnih.gov
Role of Specific Cytochrome P450 (CYP) Isoforms and Other Metabolizing Enzymes
There is no information to identify which specific cytochrome P450 (CYP) isoforms or other enzymes are responsible for the metabolism of this compound. nih.govnih.gov Determining the involvement of major drug-metabolizing enzymes like those in the CYP1, CYP2, and CYP3 families is a standard practice to anticipate potential drug-drug interactions. nih.gov
Drug-Drug Interaction Potential: CYP Inhibition/Induction and Transporter Modulation In Vitro
No data from in vitro studies assessing the potential of this compound to inhibit or induce cytochrome P450 enzymes or to modulate drug transporters have been found. These studies are critical for predicting how a compound might affect the metabolism and transport of co-administered drugs. nih.gov
Membrane Permeability and Efflux/Influx Transporter Studies in Cell Lines (e.g., Caco-2, MDCK)
There are no published results from membrane permeability assays for this compound using cell lines such as Caco-2 or Madin-Darby canine kidney (MDCK) cells. nih.govnih.gov These in vitro models are routinely used to predict the intestinal absorption of orally administered compounds and to determine if a compound is a substrate for efflux or influx transporters. researchgate.netdiva-portal.orgresearchgate.net
Pharmacokinetic Characterization in Preclinical Animal Species (e.g., Rodents, Canines)
No in vivo pharmacokinetic studies of this compound in any preclinical animal species, such as rodents or canines, have been reported in the available literature. Such studies are essential for understanding the compound's behavior in a living organism.
Absorption Profiles (Oral Bioavailability, IV Pharmacokinetics)
There is no available data on the oral bioavailability or intravenous pharmacokinetic parameters of this compound.
Distribution Studies: Tissue Penetration and Volume of Distribution
Information regarding the tissue penetration and volume of distribution for this compound is not available in published research.
Excretion Pathways (Renal, Biliary) and Mass Balance Studies
Details on the renal and biliary excretion pathways, as well as the results of any mass balance studies for this compound, have not been publicly disclosed.
Computational and Theoretical Chemistry Applications to 3 Ethoxy N Phenethylpropanamide Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand, such as 3-ethoxy-N-phenethylpropanamide, with a biological target, typically a protein.
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, if the compound's biological activity is unknown, virtual screening could be employed to identify potential protein targets. This process would involve docking this compound against a panel of known protein structures implicated in various diseases. The results would be scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction.
A hypothetical virtual screening of this compound against a panel of central nervous system (CNS) receptors might yield results similar to those presented in the interactive table below.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Potential Implication |
| Dopamine D2 Receptor | 6CM4 | -8.5 | Antipsychotic/Neurological disorders |
| Serotonin (B10506) 5-HT2A Receptor | 6A93 | -8.2 | Antidepressant/Anxiolytic |
| Mu-Opioid Receptor | 5C1M | -7.9 | Analgesic |
| GABA-A Receptor | 6HUP | -7.5 | Anxiolytic/Sedative |
Note: The data in this table is illustrative and does not represent published research findings.
Once a potential protein target is identified, molecular docking can be used to elucidate the specific binding mode of this compound within the protein's active site. This provides a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for explaining the compound's mechanism of action and for designing more potent and selective derivatives. For instance, docking studies on amide derivatives have shown that the amide group can act as both a hydrogen bond donor and acceptor, playing a crucial role in binding. ajchem-a.com
A detailed analysis of the docked pose of this compound with a hypothetical target could reveal the following key interactions:
| Interaction Type | Interacting Residue(s) | Ligand Moiety Involved |
| Hydrogen Bond | Asp114 | Amide N-H |
| Hydrogen Bond | Ser193 | Carbonyl oxygen |
| Hydrophobic Interaction | Phe289, Trp386 | Phenethyl group |
| van der Waals | Val115, Leu190 | Ethoxy group |
Note: The data in this table is illustrative and does not represent published research findings.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the flexibility of the ligand and protein, the stability of the complex, and the role of solvent molecules. The use of MD simulations is well-established for studying the behavior of molecules, including those with amide functionalities. nih.gov
An MD simulation generates a trajectory, which is a series of atomic coordinates over time. Analysis of this trajectory can reveal the conformational landscape of this compound, both in its free state and when bound to a protein. This can identify the most stable conformations and the energy barriers between them.
Furthermore, free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be performed on the MD trajectory to provide a more accurate estimation of the binding affinity than docking scores alone. These calculations account for the dynamic nature of the interactions and the effects of solvation.
The behavior of a molecule can be significantly influenced by its environment. MD simulations can be used to study this compound in different environments, such as in aqueous solution or embedded within a lipid bilayer to mimic a cell membrane. These simulations can provide insights into the compound's solubility, permeability, and its preferred orientation at the water-membrane interface, which are critical properties for drug candidates. The polar amide group of propanamides contributes to their solubility in water. solubilityofthings.com
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods can be used to calculate a wide range of properties that are not accessible through classical mechanics-based methods like molecular docking and MD simulations. Density Functional Theory (DFT) is a common quantum chemical method used for such investigations.
Quantum chemical calculations can elucidate the following for this compound:
Optimized Molecular Geometry: Determination of the most stable 3D structure with high accuracy.
Electronic Properties: Calculation of molecular orbital energies (HOMO and LUMO), which are important for understanding chemical reactivity and electronic transitions.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface to identify regions that are prone to electrophilic or nucleophilic attack.
Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
A summary of hypothetical quantum chemical calculation results for this compound is presented below.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Note: The data in this table is illustrative and does not represent published research findings.
HOMO/LUMO Analysis and Electrostatic Potential Maps
A fundamental approach in computational chemistry involves the analysis of molecular orbitals and charge distribution to predict chemical behavior.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. arxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net For this compound, a HOMO/LUMO analysis would reveal its electron-donating and -accepting capabilities, providing insights into its potential interactions with biological targets.
Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. youtube.com It is color-coded to indicate regions of varying electron density. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), susceptible to nucleophilic attack. youtube.com An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and hydrogen atoms as sites for nucleophilic interaction. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
While these analyses are powerful predictive tools, no specific HOMO/LUMO energy values or MEP maps for this compound have been published in the reviewed scientific literature.
Reaction Pathway Modeling for Synthetic Transformations or Metabolic Processes
Computational modeling can be employed to elucidate the mechanisms of chemical reactions, including both synthetic routes and metabolic pathways. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. This allows for the prediction of the most favorable reaction pathways and the rational design of synthetic strategies.
In the context of this compound, reaction pathway modeling could be used to:
Optimize its synthesis by identifying the most efficient reaction conditions and minimizing by-product formation.
Predict its metabolic fate in a biological system by simulating potential enzymatic transformations, such as hydrolysis of the amide bond or oxidation of the ethyl or phenethyl groups.
Despite the utility of this methodology, there are no published studies detailing reaction pathway modeling for the synthesis or metabolism of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are instrumental in drug discovery and environmental science for predicting the properties of novel compounds. nih.gov
Descriptors Selection and Model Validation Methodologies
The foundation of a robust QSAR/QSPR model lies in the appropriate selection of molecular descriptors and rigorous validation of the model's predictive power.
Descriptors Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. There are thousands of descriptors that can be calculated, categorized as follows:
Table 1: Common Categories of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (1D) | Based on the molecular formula, describing the composition of a molecule without regard to its geometry. | Molecular weight, atom counts, bond counts. |
| Topological (2D) | Based on the 2D representation of the molecule, describing atomic connectivity. | Connectivity indices, Wiener index, Kier & Hall shape indices. |
| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing the size and shape of the molecule. | Molecular surface area, molecular volume, moments of inertia. |
| Physicochemical | Related to the physicochemical properties of the molecule. | LogP (lipophilicity), molar refractivity, polarizability. |
| Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, dipole moment, atomic charges. |
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a mechanistically interpretable model. nih.gov Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed for this purpose. researchgate.net
Model Validation: To ensure that a QSAR model is robust and has predictive capability, it must be thoroughly validated. Validation is typically performed using both internal and external methods:
Table 2: Methodologies for QSAR Model Validation
| Validation Method | Description |
|---|---|
| Internal Validation | The model's predictive ability is tested using the same data that was used to build it. Common techniques include leave-one-out (LOO) cross-validation and bootstrapping. |
| External Validation | The model's predictive power is assessed using an independent set of compounds (the test set) that was not used in model development. This is considered the most stringent test of a model's utility. |
A statistically sound and well-validated QSAR model can be a valuable tool in chemical research. However, no such models have been specifically developed for this compound based on available literature.
Advanced Analytical Methodologies for Research and Discovery of 3 Ethoxy N Phenethylpropanamide
Chromatographic Techniques for Separation, Purity Analysis, and Quantification
Chromatographic techniques are the cornerstone of chemical analysis, enabling the separation of a compound from a mixture, the assessment of its purity, and the determination of its concentration.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile or thermally labile compounds. A typical HPLC or UHPLC method for a compound like 3-ethoxy-N-phenethylpropanamide would involve a specific combination of a stationary phase (the column), a mobile phase (the solvent or solvent mixture), a set flow rate, and a detector (e.g., UV-Vis). However, no published methods detailing these parameters for this compound are available. Consequently, data on its retention time and its separation from potential impurities or related substances are absent from the literature.
Gas Chromatography (GC) for Volatile Derivatives or Specific Analyses
Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds. For non-volatile compounds like amides, derivatization to a more volatile form is a common strategy to enable GC analysis. While GC and GC coupled with Mass Spectrometry (GC-MS) are frequently used for the analysis of related structures such as phenethylamines and other amides, specific GC methods, including the choice of column, temperature programming, and detector conditions for this compound or its volatile derivatives, have not been documented.
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)
If a molecule possesses a chiral center, it can exist as a pair of enantiomers, which are non-superimposable mirror images. Chiral chromatography is a specialized technique used to separate these enantiomers. It is not immediately apparent from the name "this compound" whether the compound is chiral. If it were, the assessment of its enantiomeric purity would be critical. However, there is no information in the scientific literature regarding the chirality of this compound or the application of chiral chromatography for its analysis.
High-Resolution Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopic methods are indispensable for determining the precise chemical structure of a molecule and confirming its identity.
Mass Spectrometry (MS/MS, HRMS) for Molecular Formula and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. Tandem Mass Spectrometry (MS/MS) provides information about the fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. Specific mass spectrometry data, including the accurate mass of the molecular ion and the characteristic fragmentation patterns for this compound, are not available in published research.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. These techniques provide a unique spectral fingerprint, making them invaluable for the structural elucidation and confirmation of synthesized compounds like this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The specific frequencies of IR radiation that are absorbed correspond to the types of bonds and functional groups present. For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands for its key functional groups. For instance, the amide group would produce strong, distinct peaks corresponding to the N-H stretch and the C=O (Amide I) stretch. The C-N stretch (Amide II) and N-H bend would also be visible. Furthermore, the ether linkage (C-O-C) would show a characteristic stretching vibration, while the aromatic ring of the phenethyl group and the aliphatic ethyl and propyl chains would be identified by their respective C-H stretching and bending vibrations.
Raman Spectroscopy is a complementary technique that involves inelastic scattering of monochromatic laser light. horiba.com When photons from the laser interact with a molecule, they can gain or lose energy, resulting in a shift in the frequency of the scattered light. horiba.com This "Raman shift" is specific to the vibrational modes of the molecule's bonds. horiba.com Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. It is also highly advantageous for analyzing aqueous solutions, as it is not subject to the strong water absorption effects that can interfere with IR measurements. horiba.com In the analysis of this compound, Raman spectroscopy would provide a clear spectral fingerprint, confirming the presence of the aromatic ring, the alkyl chains, and the core amide structure. horiba.com
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, allowing for unambiguous confirmation of its molecular structure by identifying all key functional groups.
Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Amide | N-H Stretch | 3350-3250 (Strong, Broad) | 3350-3250 (Moderate) |
| Amide | C=O Stretch (Amide I) | 1680-1630 (Strong) | 1680-1630 (Strong) |
| Amide | N-H Bend (Amide II) | 1640-1550 (Moderate) | 1640-1550 (Weak) |
| Aromatic Ring | C-H Stretch | 3100-3000 (Variable) | 3100-3000 (Strong) |
| Aromatic Ring | C=C Stretch | 1600-1450 (Variable) | 1600-1450 (Strong) |
| Alkyl Chains | C-H Stretch | 2960-2850 (Strong) | 2960-2850 (Strong) |
| Ether | C-O-C Stretch | 1150-1085 (Strong) | 1150-1085 (Weak) |
Bioanalytical Methodologies for Quantification in Complex Biological Matrices (Preclinical Research)
In preclinical research, the quantitative determination of a compound like this compound in complex biological matrices such as blood, plasma, and tissue is crucial for evaluating its pharmacokinetic properties. nih.gov Sensitive and selective bioanalytical methods are required to accurately measure the concentration of the compound and its potential metabolites over time. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Biofluid Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids due to its exceptional sensitivity, selectivity, and speed.
The methodology involves two main stages. First, the Liquid Chromatography (LC) system separates this compound from endogenous components of the biofluid (e.g., proteins, lipids, salts). This is typically achieved using a reversed-phase HPLC or UHPLC column, where a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) elutes the compound at a specific retention time.
Second, the eluent from the LC column is directed into the Mass Spectrometer (MS) . The compound is ionized, usually by electrospray ionization (ESI), and the first mass analyzer (Q1) selects the precursor ion—the protonated molecule of this compound ([M+H]⁺). This ion is then fragmented in a collision cell (Q2), and a specific, stable product ion is selected by the second mass analyzer (Q3) for detection. This process, known as Selected Reaction Monitoring (SRM), provides high specificity, minimizing interference from the complex matrix. fda.gov The detector response is directly proportional to the amount of the compound present, allowing for precise quantification against a standard curve.
Table 2: Typical LC-MS/MS Parameters for Small Molecule Quantification
| Parameter | Typical Setting | Purpose |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Separation of analyte from matrix components |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution |
| Flow Rate | 0.4 mL/min | Controls the speed of separation |
| Column Temperature | 40 °C | Ensures reproducible retention time |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Creates charged ions for MS analysis |
| Monitored Transition | e.g., [M+H]⁺ → [Product Ion]⁺ | Specific detection of the target analyte |
| Collision Energy | Analyte-specific (e.g., 15-30 eV) | Controls the fragmentation of the precursor ion |
| Internal Standard | Structurally similar, stable isotope-labeled compound | Corrects for variability in extraction and ionization |
Tissue Homogenate Preparation and Extraction Methodologies
To quantify this compound in solid tissues (e.g., liver, brain, kidney), the tissue must first be processed into a liquid form and the compound extracted. This is a critical step to ensure efficient and reproducible recovery of the analyte for subsequent LC-MS/MS analysis.
A typical workflow includes the following steps:
Weighing and Homogenization: A precise amount of the frozen tissue sample is weighed and placed in a tube with a specific volume of a homogenization buffer (e.g., phosphate-buffered saline) to create a consistent tissue-to-buffer ratio. The tissue is then mechanically disrupted using a bead beater or rotor-stator homogenizer until a uniform suspension, or homogenate, is formed.
Extraction: An organic solvent, often acetonitrile containing an internal standard, is added to an aliquot of the tissue homogenate. The solvent serves two purposes: it precipitates the proteins from the matrix and simultaneously extracts the small-molecule analyte into the liquid phase.
Separation: The mixture is vortexed and then centrifuged at high speed. This process separates the solid protein pellet from the liquid supernatant containing this compound.
Collection and Analysis: The clear supernatant is carefully collected, potentially diluted further, and then transferred to an autosampler vial for injection into the LC-MS/MS system.
This combination of protein precipitation and solvent extraction is a rapid and effective method for preparing tissue samples for high-throughput preclinical bioanalysis.
Method Validation (Linearity, Accuracy, Precision, LLOQ) for Research Applications
Before a bioanalytical method can be used for preclinical studies, it must undergo a full validation to demonstrate that it is reliable, reproducible, and fit for purpose. nih.gov Method validation assesses several key parameters as defined by regulatory guidance. nih.govfda.gov
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing calibration standards at several concentration levels and performing a linear regression analysis (e.g., weighted 1/x²). A correlation coefficient (r²) of >0.99 is typically required.
Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at a minimum of three concentration levels: low, medium, and high. nih.govAccuracy measures the closeness of the determined concentration to the true value and is expressed as a percentage of the nominal value. Precision measures the degree of scatter or variability between repeated measurements and is expressed as the coefficient of variation (%CV). For research applications, the mean value should generally be within ±20% of the nominal value (accuracy), and the %CV should not exceed 20% (precision).
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The LLOQ is established as the point where the signal-to-noise ratio (S/N) is typically greater than or equal to 10. nih.gov
Table 3: Example Method Validation Acceptance Criteria for a Research Bioanalytical Method
| Parameter | Level | Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | LLOQ, Low, Mid, High QC | Mean concentration within 80-120% of nominal |
| Precision | LLOQ, Low, Mid, High QC | Coefficient of Variation (%CV) ≤ 20% |
| LLOQ | Lowest Standard | Analyte response ≥ 10 times the baseline noise; must meet accuracy and precision criteria |
Future Research Directions, Unanswered Questions, and Emerging Opportunities
Identification of Novel Biological Roles or Therapeutic Avenues (Conceptual, non-clinical)
The foundational step in understanding the potential of 3-ethoxy-N-phenethylpropanamide is the systematic exploration of its biological roles in non-clinical models. The presence of the N-phenethyl group, a feature in some neurologically active compounds, suggests that initial investigations could focus on its interaction with the central nervous system. High-throughput screening assays could be employed to assess its binding affinity for a wide range of receptors, ion channels, and enzymes. For instance, its structural similarity to components of certain known opioids, like N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide, which is a byproduct in the synthesis of fentanyl, might warrant preliminary investigation into its potential interaction with opioid receptors, albeit purely from a chemical structure standpoint and not indicative of any presumed activity. caymanchem.com
Further in vitro studies using various cell lines (e.g., neuronal cells, cancer cell lines, immune cells) could elucidate its effects on cell viability, proliferation, and signaling pathways. For example, exploring its impact on pathways commonly implicated in disease, such as inflammatory or metabolic pathways, could reveal unexpected biological functions. The amide linkage suggests potential for enzymatic hydrolysis, and investigating its metabolic fate in liver microsomes could provide insights into its stability and the formation of potentially active metabolites.
Exploration of Combination Strategies with Other Chemical Entities (Academic Synergism)
In an academic research context, exploring the synergistic or antagonistic effects of this compound in combination with other well-characterized chemical probes is a promising avenue. For instance, if initial screenings suggest a particular biological activity, combining it with known agonists or antagonists of the implicated pathway could help to elucidate its mechanism of action. This approach could reveal whether the compound acts on a known target or through a novel mechanism.
The study of such combinations in academic settings can provide a deeper understanding of complex biological systems. For example, if the compound shows modest anti-proliferative effects in a cancer cell line, combining it with a known cytotoxic agent could reveal synergistic interactions that point to a novel mechanism of sensitizing cells to therapy. These academic exercises are crucial for building a comprehensive pharmacological profile of a new chemical entity.
Advancements in Delivery Systems for Research Applications (e.g., targeted delivery in cell models)
The physicochemical properties of this compound, such as its solubility and stability, will be critical for its utility in research. Should the compound exhibit poor solubility in aqueous media, which is common for organic molecules, the development of suitable delivery systems for in vitro and in vivo research applications will be essential. This could involve the use of solubilizing agents like dimethyl sulfoxide (B87167) (DMSO) or the formulation into lipid-based nanoparticles or cyclodextrins.
For more sophisticated research questions, targeted delivery systems could be engineered. For example, if a specific cell type is identified as a target, the compound could be conjugated to a targeting ligand (e.g., an antibody or a specific peptide) to ensure its delivery to the cells of interest in a co-culture model. This would allow for more precise investigation of its effects and reduce potential off-target effects in complex biological systems.
Integration of Artificial Intelligence and Machine Learning in Compound Research and Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in chemical and pharmaceutical research. In the case of this compound, these technologies could be applied in several ways. Predictive models could be used to forecast its potential biological activities, physicochemical properties, and potential off-target effects based on its chemical structure. This can help to prioritize and guide experimental investigations.
Furthermore, if initial experimental data are generated, AI and ML algorithms could be used to analyze complex datasets, such as those from high-throughput screening or 'omics' studies (genomics, proteomics, metabolomics). This could help to identify patterns and correlations that are not readily apparent through traditional analysis, leading to new hypotheses about the compound's mechanism of action and potential biological roles.
Challenges and Opportunities in Translating Preclinical Findings to Broader Scientific Understanding (not clinical translation)
A significant challenge in the study of any new chemical entity is ensuring the reproducibility and robustness of preclinical findings. For this compound, it will be crucial to thoroughly characterize the compound, including its purity and stability, to ensure that observed biological effects are attributable to the compound itself and not to impurities. The synthesis of related compounds, such as 3-ethoxy propylamine, involves specific catalysts and reaction conditions to ensure high purity, and similar rigor would be necessary for this compound. google.comgoogle.com
The opportunity lies in using a rigorous scientific approach to build a solid foundation of knowledge about this compound. This includes publishing detailed experimental protocols, making data publicly available, and engaging in open scientific discourse. By carefully documenting its synthesis, characterization, and biological activity, the scientific community can build a comprehensive and reliable understanding of this compound, which can then serve as a basis for further research by others in the field.
Ethical Considerations in Basic Scientific Research (e.g., animal welfare in preclinical studies, data integrity)
All basic scientific research involving chemical compounds must be conducted with the highest ethical standards. If future research on this compound progresses to in vivo studies in animal models, the principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to. This means using non-animal methods wherever possible, reducing the number of animals used to the minimum necessary to obtain statistically significant results, and refining experimental procedures to minimize any potential pain or distress.
Data integrity is another cornerstone of ethical scientific research. All experimental data must be recorded accurately and transparently, and any analysis must be conducted without bias. The selective reporting of positive results or the manipulation of data would be a serious breach of scientific ethics. For a novel compound like this compound, establishing a culture of ethical conduct and data transparency from the outset is paramount to ensuring the validity and impact of any future research findings.
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified ethoxy or phenethyl groups (e.g., ).
- Pharmacophore mapping : Identify critical moieties (e.g., hydrogen-bond acceptors) using MOE or Phase.
- Biological testing : Correlate structural changes with activity trends (e.g., IC values in enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
